molecular formula C55H70MgN4O5 B228337 Protochlorophyll CAS No. 14751-08-7

Protochlorophyll

Cat. No. B228337
CAS RN: 14751-08-7
M. Wt: 891.5 g/mol
InChI Key: DASFNRASQHZIIW-XOTKKQSBSA-M
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Description

Protochlorophyll is a precursor to chlorophyll, which is a pigment found in plants and algae that is responsible for photosynthesis. Protochlorophyll is synthesized in the chloroplasts of plants and is converted to chlorophyll through a series of enzymatic reactions.

Mechanism of Action

Protochlorophyll is a photosensitive pigment that absorbs light in the blue and green regions of the spectrum. When protochlorophyll absorbs light, it becomes excited and transfers its energy to other pigments in the photosynthetic apparatus. This energy is then used to drive the process of photosynthesis.
Biochemical and Physiological Effects
Protochlorophyll has been shown to have a number of biochemical and physiological effects on plants. It has been shown to increase the rate of photosynthesis and to enhance the efficiency of energy transfer in the photosynthetic apparatus. Protochlorophyll has also been shown to regulate the expression of genes involved in photosynthesis and to protect plants from oxidative stress.

Advantages and Limitations for Lab Experiments

Protochlorophyll has several advantages for lab experiments. It is a stable and easily obtainable compound that can be used to study the mechanism of action of chlorophyll and photosynthesis. However, there are also limitations to the use of protochlorophyll in lab experiments. It is not a natural pigment and may not accurately represent the function of chlorophyll in plants. Additionally, protochlorophyll is photosensitive and may degrade under certain experimental conditions.

Future Directions

There are several future directions for research on protochlorophyll. One area of research is the development of new methods for the synthesis of protochlorophyll and other photosensitive pigments. Another area of research is the study of the regulation of gene expression in plants and the role of protochlorophyll in this process. Finally, there is a need for further research on the biochemical and physiological effects of protochlorophyll on plants and its potential applications in agriculture and biotechnology.
Conclusion
Protochlorophyll is a precursor to chlorophyll that is synthesized in the chloroplasts of plants. It has been used in scientific research to study the mechanism of action of chlorophyll and photosynthesis. Protochlorophyll has several advantages for lab experiments, but there are also limitations to its use. Future research on protochlorophyll will focus on the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of protochlorophyll.

Synthesis Methods

Protochlorophyll is synthesized in the chloroplasts of plants through a series of enzymatic reactions. The first step in the synthesis of protochlorophyll is the conversion of glutamate to delta-aminolevulinic acid (ALA) by the enzyme glutamate-1-semialdehyde aminotransferase (GSA-AT). ALA is then converted to uroporphyrinogen III by a series of enzymatic reactions. Finally, protochlorophyllide is formed from uroporphyrinogen III through the action of the enzyme protochlorophyllide oxidoreductase (POR).

Scientific Research Applications

Protochlorophyll has been used in scientific research to study the mechanism of action of chlorophyll and photosynthesis. It has been used as a model system to investigate the structure and function of the photosynthetic apparatus. Protochlorophyll has also been used to study the effects of light on photosynthesis and the regulation of gene expression in plants.

properties

CAS RN

14751-08-7

Molecular Formula

C55H70MgN4O5

Molecular Weight

891.5 g/mol

IUPAC Name

magnesium;16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,24,25-triaza-23-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19,21-dodecaen-4-olate

InChI

InChI=1S/C55H71N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+,42-28?,43-29?,44-28?,45-30?,46-29?,47-30?,52-50?;

InChI Key

DASFNRASQHZIIW-XOTKKQSBSA-M

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=CC6=NC(=C2)C(=C6C)C=C)[N-]5)C)CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2]

SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=CC6=NC(=C2)C(=C6C)C=C)[N-]5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2]

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=CC6=NC(=C2)C(=C6C)C=C)[N-]5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2]

synonyms

protochlorophyll
protochlorophyll a
protochlorophylls

Origin of Product

United States

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